N,N-Dibutyl-4-chlorobenzenesulfonamide
Overview
Description
N,N-Dibutyl-p-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H22ClNO2S . It is also known by other names such as N,N-Dibutyl-4-chlorobenzenesulfonamide, DDT warf antiresistant, and Warf .
Molecular Structure Analysis
The molecular structure of N,N-Dibutyl-p-chlorobenzenesulfonamide consists of a benzene ring substituted with a chlorine atom and a sulfonamide group. The sulfonamide group is further substituted with two butyl groups . The InChI string for this compound isInChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
. Physical and Chemical Properties Analysis
N,N-Dibutyl-p-chlorobenzenesulfonamide has a molecular weight of 303.8 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and eight rotatable bonds . Its exact mass is 303.1059778 g/mol .Scientific Research Applications
Chromatographic Analysis : A high-performance liquid chromatographic method was developed for the determination of chlorpropamide, tolbutamide, and their respective hydrolysis products, p-chlorobenzenesulfonamide and p-toluenesulfonamide, in solid dosage forms. This method is stability-indicating and can determine the sulfonamide hydrolysis product and the intact drug in the presence of minor degradates (Robertson et al., 1979).
Analytical Reagent for Colorimetric Estimations : Sodium N-chlorobenzenesulfonamide (chloramine-B) and similar compounds are employed as analytical reagents for estimating indigocarmine in solution. The sulfonamides formed by the reduction of these haloamines are detected by thin-layer chromatography (TLC) and paper chromatography (Mahadevappa et al., 1981).
Potential Therapeutic Agents : Synthesis of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides was conducted, aiming at potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes. Some compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).
Chemical Synthesis and Reactions : Studies on the addition of N,N-dichloro-p-chlorobenzenesulfonamide to various unsaturated compounds, examining both radical and ionic mechanisms, were conducted. This research contributes to the understanding of chemical reactions and synthesis processes involving arylsulfonamides (Rybakova et al., 1970).
Biological Screening : N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and evaluated for their biological potential. Screening against Gram-negative & Gram-positive bacteria showed moderate to good activities, indicating potential pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).
Solution Thermodynamics : The study of the solubility of 2-chlorobenzenesulfonamide in various solvents at different temperatures provides fundamental data for the design and optimization of reaction and crystallization processes in the chemical industry (Wu & Li, 2020).
Reference Material Development : Development of a certified reference material for the mass concentration of active chlorine in water, using N-chlorobenzenesulfonamide sodium salt trihydrate (chloramine B), was conducted. This research contributes to standardization and quality assurance in laboratory practices (Krasheninina et al., 2015).
Gene Expression Studies in Plants : Isolation and characterization of cDNA clones for RNA species induced by substituted benzenesulfonamides in corn were performed. This research has implications for understanding gene expression mechanisms in plants (Hershey & Stoner, 1991).
Properties
IUPAC Name |
N,N-dibutyl-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOYFRAZKMSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042186 | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-59-3 | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutyl-p-chlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBUTYL-P-CHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKK0AO0V6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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